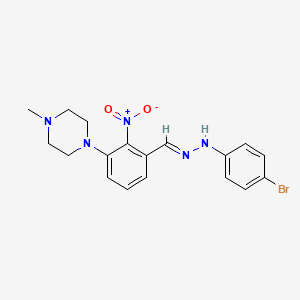
3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone, also known as MPPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPH is a hydrazone derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
作用機序
3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone has been shown to bind to the 5-HT1A receptor in the brain, which is involved in the regulation of mood, anxiety, and stress. By binding to this receptor, 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone has been shown to modulate the activity of certain neurotransmitters, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone can have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in behavior. These effects have made it a promising candidate for the development of new drugs for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone in lab experiments is its ability to selectively bind to the 5-HT1A receptor, making it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation of using 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone is that it may have off-target effects on other receptors and neurotransmitter systems, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone. One area of interest is the development of new drugs that target the 5-HT1A receptor for the treatment of neurological disorders. Another area of interest is the use of 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone as a tool for studying the role of the 5-HT1A receptor in various physiological and behavioral processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone and its potential off-target effects on other receptors and neurotransmitter systems.
合成法
The synthesis of 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone involves the reaction of 4-bromobenzaldehyde with 4-methylpiperazine and hydrazine hydrate in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain the final 3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone compound.
科学的研究の応用
3-(4-methyl-1-piperazinyl)-2-nitrobenzaldehyde (4-bromophenyl)hydrazone has been studied for its potential applications in scientific research, particularly in the areas of neuroscience and pharmacology. Its ability to bind to certain receptors in the brain has made it a promising candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN5O2/c1-22-9-11-23(12-10-22)17-4-2-3-14(18(17)24(25)26)13-20-21-16-7-5-15(19)6-8-16/h2-8,13,21H,9-12H2,1H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPAZMUYIHTTG-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])C=NNC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])/C=N/NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(E)-[3-(4-methylpiperazin-1-yl)-2-nitrophenyl]methylideneamino]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

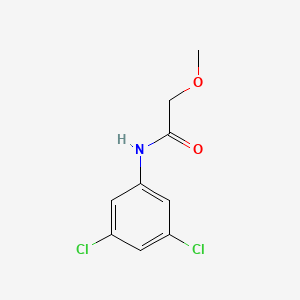
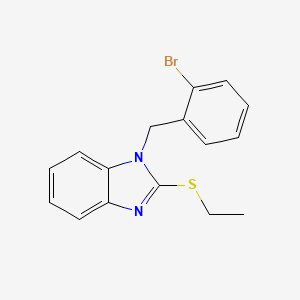
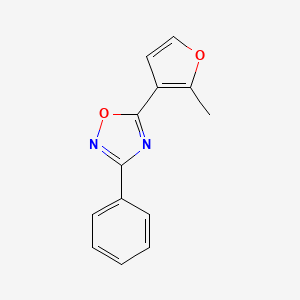
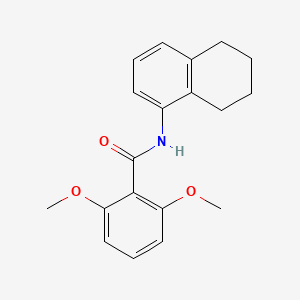
![2-(2,4-dichlorophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5797503.png)


![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5797525.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5797541.png)
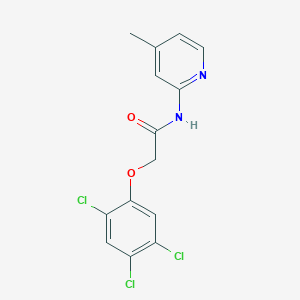
![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)
![5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5797567.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5797575.png)